molecular formula C19H19NO3 B13040448 Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate

Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate

Cat. No.: B13040448
M. Wt: 309.4 g/mol
InChI Key: VSEYBKVOSUXBFC-UHFFFAOYSA-N
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Description

Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate is a complex organic compound that belongs to the class of azepines. Azepines are seven-membered heterocyclic compounds containing nitrogen. This particular compound is characterized by its epoxybenzo structure, which is a fused ring system incorporating an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate typically involves multi-step organic reactions. One common method involves the base-promoted addition of a benzylamine derivative to a suitable precursor, followed by cyclization and esterification reactions . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate is unique due to its epoxybenzo structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

Methyl 3-benzyl-2,3,4,5-tetrahydro-1H-1,5-epoxybenzo[D]azepine-1-carboxylate (CAS No. 230615-48-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₉N
  • Molecular Weight : 249.35 g/mol
  • InChIKey : TWQZMFJJYHNANK-UHFFFAOYSA-N

Biological Activity Overview

This compound has been studied for various biological activities including:

  • Antitumor Activity :
    • Recent studies indicate that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 1.95 µM against A549 lung cancer cells, demonstrating its potential as an anticancer agent .
    • Mechanistic studies revealed that these compounds can induce apoptosis in cancer cells through the inhibition of PARP-1 (Poly (ADP-ribose) polymerase), a key enzyme involved in DNA repair mechanisms. The inhibition leads to increased levels of cleaved caspase-3, indicating activation of apoptotic pathways .
  • Neuroprotective Effects :
    • Some studies suggest that azepine derivatives may exhibit neuroprotective properties by modulating neurotransmitter systems or protecting neuronal cells from oxidative stress . The specific mechanisms are still under investigation but may involve the modulation of muscarinic receptors .
  • Antimicrobial Activity :
    • Preliminary assessments indicate potential antimicrobial properties against certain bacterial strains. However, detailed studies are needed to confirm these effects and elucidate the underlying mechanisms.

Case Study 1: Antitumor Efficacy

In a study examining the efficacy of several azepine derivatives, this compound was evaluated for its cytotoxic effects on A549 lung cancer cells. The results indicated:

  • IC50 : 1.95 µM
  • Mechanism : Induction of apoptosis confirmed by flow cytometry and Western blot analysis showing increased cleaved-caspase levels .

Case Study 2: Neuroprotection

A related compound was tested for neuroprotective effects in a model of oxidative stress. The results suggested that treatment with the compound significantly reduced neuronal cell death and improved cell viability under stress conditions .

Research Findings

Activity TypeObservationsReferences
AntitumorIC50 = 1.95 µM in A549 cells; induces apoptosis
NeuroprotectiveReduces oxidative stress-induced cell death
AntimicrobialPotential activity against specific bacterial strains

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

methyl 10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylate

InChI

InChI=1S/C19H19NO3/c1-22-18(21)19-13-20(11-14-7-3-2-4-8-14)12-17(23-19)15-9-5-6-10-16(15)19/h2-10,17H,11-13H2,1H3

InChI Key

VSEYBKVOSUXBFC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CN(CC(O1)C3=CC=CC=C23)CC4=CC=CC=C4

Origin of Product

United States

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